Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate
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Description
Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H18ClN3O5S and its molecular weight is 399.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Substitution Reactions
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, a compound closely related to the one , has been studied for its nucleophilic substitution reactions. These reactions yield various substitution products, demonstrating the compound's reactivity and potential in synthesizing diverse derivatives (Shadbolt & Ulbricht, 1967).
Synthesis of Thiazolopyrimidines
In another study, compounds related to Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate were used to synthesize thiazolopyrimidines. These compounds have potential applications in various chemical reactions and could lead to the discovery of novel compounds (Sherif et al., 1993).
Phosphodiesterase 5 Inhibition
A derivative of the compound, featuring a 3-chloro-4-methoxybenzylamino group, was identified as a potent and highly selective phosphodiesterase 5 inhibitor. This suggests potential therapeutic applications, although details on drug use and side effects are excluded as per the requirements (Sakamoto et al., 2014).
Exploration in Organic Synthesis
The structure and reactivity of Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate provide a basis for exploring various organic synthesis pathways. This can lead to the development of new synthetic methods and compounds with potential applications in different fields of chemistry (Mohamed, 2021).
Antibacterial Applications
Research on pyridopyrimidine derivatives, which share structural similarities with the compound , has shown antibacterial properties. This suggests that derivatives of Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate might also possess antibacterial capabilities (Guo Hy et al., 1983).
properties
IUPAC Name |
ethyl 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfonylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O5S/c1-4-25-15(21)11-9-19-16(26(3,22)23)20-14(11)18-8-10-5-6-13(24-2)12(17)7-10/h5-7,9H,4,8H2,1-3H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNNSGFFWARCDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NCC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate |
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